N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include the yield of the reaction and any side products formed.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in a reaction, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, or NMR spectra.Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis of Heterocyclic Derivatives : Research has explored the synthesis of heterocyclic compounds using thiophene derivatives. These compounds have shown potential biological activities, including antimicrobial effects. The synthesis approaches involve various reactions with nitrogen nucleophiles to yield pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in generating biologically active molecules (Mohareb et al., 2004).
Antibacterial and Antifungal Activities : Certain thiophene-3-carboxamide derivatives, related to the queried compound, have been evaluated for their antibacterial and antifungal activities. These studies suggest that modifications to the thiophene moiety can enhance biological activity, providing a pathway for the development of new antimicrobial agents (Vasu et al., 2003).
Chemical Synthesis and Applications
Development of New Chemical Entities : Novel synthesis methods have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain core structures similar to the queried compound. These entities have been screened for anti-inflammatory and analgesic properties, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).
Nonaqueous Electrophoresis of Related Compounds : The separation of imatinib mesylate and related substances has been achieved through nonaqueous capillary electrophoresis. This highlights the compound's relevance in analytical chemistry for quality control and purity assessment of pharmaceuticals (Ye et al., 2012).
Scalable Synthesis for Therapeutic Applications : Efforts to develop scalable synthesis methods for VEGFR inhibitors have involved compounds structurally related to the queried chemical. These methods aim to overcome challenges in large-scale manufacture, indicating the compound's potential in drug development processes (Scott et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include studying its handling and disposal procedures.
Future Directions
This involves predicting or proposing future research directions. This could include proposing new reactions for the compound, studying its use in a new application, or investigating its mechanism of action more deeply.
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-24(2)18-21-16(22-19(23-18)25-9-5-6-10-25)12-20-17(26)15-11-13-7-3-4-8-14(13)27-15/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMDRLWJDMXTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide |
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